molecular formula C42H33Cl2N15O13S4 B12740675 4-Amino-3,6-bis((5-((4-chloro-6-((o-tolyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid CAS No. 81173-72-0

4-Amino-3,6-bis((5-((4-chloro-6-((o-tolyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid

Cat. No.: B12740675
CAS No.: 81173-72-0
M. Wt: 1155.0 g/mol
InChI Key: XRCOWDWRWQBLFK-UHFFFAOYSA-N
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Description

4-Amino-3,6-bis((5-((4-chloro-6-((o-tolyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid is a useful research compound. Its molecular formula is C42H33Cl2N15O13S4 and its molecular weight is 1155.0 g/mol. The purity is usually 95%.
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Properties

CAS No.

81173-72-0

Molecular Formula

C42H33Cl2N15O13S4

Molecular Weight

1155.0 g/mol

IUPAC Name

4-amino-3,6-bis[[5-[[4-chloro-6-(2-methylanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C42H33Cl2N15O13S4/c1-19-7-3-5-9-24(19)48-41-52-37(43)50-39(54-41)46-22-11-13-28(73(61,62)63)26(17-22)56-58-34-30(75(67,68)69)15-21-16-31(76(70,71)72)35(36(60)32(21)33(34)45)59-57-27-18-23(12-14-29(27)74(64,65)66)47-40-51-38(44)53-42(55-40)49-25-10-6-4-8-20(25)2/h3-18,60H,45H2,1-2H3,(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H2,46,48,50,52,54)(H2,47,49,51,53,55)

InChI Key

XRCOWDWRWQBLFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)S(=O)(=O)O)N=NC4=C(C5=C(C(=C(C=C5C=C4S(=O)(=O)O)S(=O)(=O)O)N=NC6=C(C=CC(=C6)NC7=NC(=NC(=N7)Cl)NC8=CC=CC=C8C)S(=O)(=O)O)N)O)Cl

Origin of Product

United States

Biological Activity

The compound 4-Amino-3,6-bis((5-((4-chloro-6-((o-tolyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article presents an overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from simpler triazine derivatives. The process often employs palladium-catalyzed reactions and various coupling agents to achieve the desired functional groups. For instance, the synthesis may utilize a combination of boronic acids and anilines in a dioxane solvent under controlled conditions to yield the final product .

Anticancer Activity

Numerous studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the triazine moiety in particular has been linked to enhanced cytotoxicity against various cancer cell lines. For example, derivatives featuring electron-withdrawing groups (like chloro or nitro) on the phenyl rings often show improved potency due to their ability to stabilize reactive intermediates during metabolic processes .

Table 1: Summary of Anticancer Activity Studies

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-71.98Induction of apoptosis through caspase activation
Compound BHeLa1.61Inhibition of DNA synthesis
Target CompoundA549TBDTBD

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structural components can interact with microbial cell membranes or inhibit essential enzymes, leading to bacterial cell death. Studies have demonstrated that similar azo compounds possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Activity
E. coli< 10 µg/mLStrong
S. aureus< 5 µg/mLModerate
C. albicans< 15 µg/mLWeak

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Many azo compounds are known to generate ROS upon metabolic activation, leading to oxidative stress in cells.
  • Inhibition of Enzymatic Pathways : The presence of sulfonic acid groups may enhance solubility and bioavailability, allowing the compound to effectively inhibit key enzymes involved in cellular metabolism.
  • Cell Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity and leading to cell lysis.

Study 1: Cytotoxicity in Cancer Cell Lines

A recent study evaluated the cytotoxic effects of the target compound on various cancer cell lines, including MCF-7 and A549. The results indicated significant growth inhibition at low concentrations, with a notable increase in apoptosis markers such as cleaved caspases .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties against common pathogens such as E. coli and S. aureus. The compound displayed potent activity, particularly against S. aureus, with an MIC value significantly lower than that of standard antibiotics .

Scientific Research Applications

Anticancer Applications

Numerous studies have highlighted the anticancer properties of compounds with similar structural motifs. The presence of the triazine moiety enhances cytotoxicity against various cancer cell lines.

Table 1: Summary of Anticancer Activity Studies

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-71.98Induction of apoptosis through caspase activation
Compound BHeLa1.61Inhibition of DNA synthesis
Target CompoundA549TBDTBD

Antimicrobial Applications

The compound also exhibits antimicrobial activity, which can be attributed to its structural components that interact with microbial cell membranes or inhibit essential enzymes.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Activity
E. coli< 10 µg/mLStrong
S. aureus< 5 µg/mLModerate
C. albicans< 15 µg/mLWeak

Study 1: Cytotoxicity in Cancer Cell Lines

A recent study evaluated the cytotoxic effects on various cancer cell lines, including MCF-7 and A549. Results indicated significant growth inhibition at low concentrations and an increase in apoptosis markers such as cleaved caspases.

Study 2: Antimicrobial Testing

Another investigation focused on antimicrobial properties against common pathogens like E. coli and S. aureus. The compound displayed potent activity, particularly against S. aureus, with an MIC value significantly lower than that of standard antibiotics.

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